molecular formula C20H20BrClN2O3S B2517140 1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101752-15-1

1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2517140
CAS RN: 1101752-15-1
M. Wt: 483.81
InChI Key: UHHWALLWLJSMAT-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the creation of a molecule with a specific set of functional groups intended to interact with biological targets. For instance, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one is designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells after bioreduction by bacterial proteins . This approach to synthesis, focusing on the interaction with specific biological pathways, could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[2,1-b][1,3]thiazole groups can be quite complex, with specific dihedral angles between rings affecting their biological activity. For example, in one compound, the dihedral angle between the thiazole and imidazole rings is very small, indicating a planar structure, which could be important for the interaction with biological targets . The orientation of different rings in relation to each other can significantly influence the compound's properties and its ability to bind to specific receptors or enzymes.

Chemical Reactions Analysis

The chemical reactions involving compounds with chlorophenyl and imidazo[2,1-b][1,3]thiazole groups can be influenced by the presence of substituents, which can affect the compound's reactivity and its biological activity. For instance, the presence of alkyl or bromine substituents at specific positions on the molecule can enhance the affinity toward benzodiazepine receptors and influence the efficacy in modulating GABA-induced chloride currents . These insights into the reactivity of similar compounds can help predict the behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. Intermolecular hydrogen bonds and weak C—H⋯π interactions can contribute to the stability of the crystal structure and may also play a role in the compound's solubility and interaction with biological molecules . The specific angles and planarity of the molecular structure can affect the compound's ability to cross cell membranes and reach its target within the body.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Thiazole Derivatives : Karlivan et al. (1996) and Karlivan et al. (1999) discuss the synthesis of thiazole derivatives, including the interaction of dihydrobenzo[b]furan with thiosemicarbazide, leading to various substituted thiazoles and thiazines. These compounds undergo hydrolysis and oxidation, forming products with potential applications in various chemical processes (Karlivan et al., 1996), (Karlivan et al., 1999).

  • Ring Interconversions : Billi et al. (2000) studied the effect of substituents on the thiazole ring in nitrosoimidazo[2,1-b][1,3]thiazoles, revealing insights into ring-opening/ring-closing reactions. These findings are significant for understanding the chemical behavior of thiazine compounds in various conditions (Billi et al., 2000).

  • Recyclization of Thiazolium Salts : Guseinov et al. (2020) discuss the recyclization of diethoxymethyl substituted benzimidazo-fused thiazolium salts, indicating the potential for creating novel cyclic compounds through specific chemical reactions (Guseinov et al., 2020).

Biological and Pharmacological Potential

  • Growth Regulatory Activity : Slyvka et al. (2022) synthesized phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and evaluated their impact on the physiological development of Cucumis sativus seedlings. This suggests potential applications in agriculture or plant biology (Slyvka et al., 2022).

  • Anti-inflammatory Activity : Labanauskas et al. (2000) synthesized derivatives of benzimidazo[2,1-b][1,3]thiazol-3-ones demonstrating anti-inflammatory activity. These findings indicate potential applications in the development of new anti-inflammatory drugs (Labanauskas et al., 2000).

  • Cytotoxicity Evaluation : Meriç et al. (2008) synthesized imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b][1,3]thiazine derivatives, evaluating their cytotoxic effects on cancer and noncancer cells. This research is crucial for understanding the potential therapeutic uses of these compounds in cancer treatment (Meriç et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN2O3S.BrH/c21-15-3-5-16(6-4-15)22-13-20(24,23-8-1-11-27-19(22)23)14-2-7-17-18(12-14)26-10-9-25-17;/h2-7,12,24H,1,8-11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHWALLWLJSMAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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